molecular formula C12H20ClN3O2 B6273232 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride CAS No. 2649074-10-0

3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride

Cat. No. B6273232
CAS RN: 2649074-10-0
M. Wt: 273.8
InChI Key:
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Description

3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride (PODH) is a cyclic amine compound which has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine. PODH is a derivative of pyrrolidine, and its hydrochloride salt is commonly used in laboratory experiments. PODH has been found to have a range of biochemical and physiological effects, and it has been used as a research tool to explore the effects of different drugs and compounds on the body.

Scientific Research Applications

3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride has been used in a variety of scientific research applications, including drug discovery, drug metabolism studies, and pharmacokinetic studies. 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride has been found to be a useful tool for studying the effects of different drugs and compounds on the body, as it can be used to measure the absorption, distribution, metabolism, and excretion of different compounds. 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride has also been used as a model compound to study the effects of various drugs on the central nervous system, as well as to study drug-drug interactions.

Mechanism of Action

The mechanism of action of 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride is not fully understood. However, it is believed that the compound binds to certain receptors in the body, such as the GABA receptor, which is involved in the regulation of nerve cell activity. 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride has also been found to interact with other neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride has been found to have a range of biochemical and physiological effects. In laboratory experiments, 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride has been found to increase the release of neurotransmitters, such as serotonin and dopamine, which can lead to increased alertness, improved mood, and improved cognitive performance. 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride has also been found to have anti-inflammatory and anti-oxidant properties, which can help to reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride is a useful tool for laboratory experiments, as it is relatively stable and easy to synthesize. It is also relatively non-toxic and can be used in a wide range of experiments. However, 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride is not suitable for long-term studies, as its effects can be difficult to measure over time.

Future Directions

There are a number of potential future directions for the use of 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride, including further research into its effects on the central nervous system and other physiological effects. 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride could also be used to study the effects of various drugs on the body, such as the effects of opioids on pain and addiction. Additionally, 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride could be used as a model compound to study the effects of various compounds on the body, such as the effects of environmental pollutants on health. Finally, 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride could be used to study the effects of various drugs on the metabolism, such as the effects of antibiotics on gut bacteria.

Synthesis Methods

3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride is synthesized using a two-step process. The first step involves the reaction of pyrrolidine with chloroacetyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the intermediate compound pyrrolidine-1-carbonyl chloride. The second step involves the reaction of the intermediate compound with 1-oxa-2,7-diazaspiro[4.5]dec-2-ene in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride. The hydrochloride salt is then added to the reaction mixture to form the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride involves the condensation of pyrrolidine-1-carboxylic acid with 1,2-diaminoethane followed by cyclization with glyoxal to form the spiro compound. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "Pyrrolidine-1-carboxylic acid", "1,2-diaminoethane", "Glyoxal", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine-1-carboxylic acid is reacted with 1,2-diaminoethane in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide.", "Step 2: The resulting amide is then reacted with glyoxal in the presence of a base such as triethylamine to form the spiro compound.", "Step 3: The spiro compound is then treated with hydrochloric acid to obtain the hydrochloride salt of 3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene." ] }

CAS RN

2649074-10-0

Product Name

3-(pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride

Molecular Formula

C12H20ClN3O2

Molecular Weight

273.8

Purity

92

Origin of Product

United States

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